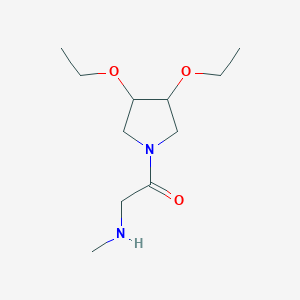
1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Descripción
1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one is a synthetic organic compound featuring a pyrrolidine ring substituted with diethoxy groups at the 3- and 4-positions, linked to a methylamino ethanone moiety. This structure combines a heterocyclic amine with a ketone-functionalized side chain, a motif seen in bioactive molecules such as cathinones and pharmaceutical intermediates.
Propiedades
IUPAC Name |
1-(3,4-diethoxypyrrolidin-1-yl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-4-15-9-7-13(11(14)6-12-3)8-10(9)16-5-2/h9-10,12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVWWRJLFNJINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(3,4-Diethoxypyrrolidin-1-yl)-2-(methylamino)ethan-1-one, with the CAS number 2098077-57-5, is a compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
The molecular formula of this compound is C11H18N2O3, with a molecular weight of 226.27 g/mol. The compound features a pyrrolidine ring substituted with ethoxy groups and a methylamino group attached to an ethanone moiety.
Target Receptors
Research indicates that similar compounds may target:
- Dopamine Receptors : Potentially enhancing dopaminergic activity.
- Norepinephrine Receptors : Modulating adrenergic signaling pathways.
- Serotonin Receptors : Affecting serotonergic transmission.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| CNS Stimulation | Potentially acts as a stimulant similar to other pyrrolidine derivatives. |
| Neurotransmitter Modulation | May enhance the release of dopamine and norepinephrine in synaptic clefts. |
| Psychostimulant Effects | Similar compounds have been documented to produce effects akin to traditional stimulants. |
Case Studies and Research Findings
While direct case studies specifically on this compound are scarce, insights can be drawn from related compounds:
-
Pyrovalerone Derivatives :
- A study highlighted that pyrovalerone derivatives exhibit significant psychostimulant properties by increasing dopamine levels in the brain, suggesting a similar potential for this compound .
- Neuropharmacological Studies :
- Comparative Analysis :
Safety and Toxicology
Due to the limited availability of specific data on the safety profile of this compound, it is crucial to approach its use with caution. The lack of extensive toxicological studies necessitates further research to establish safe dosage levels and potential side effects.
Comparación Con Compuestos Similares
Benzimidazole Derivatives
Compounds like 1-(1H-benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one () feature ethanone groups linked to heterocyclic systems.
- Structural Contrasts: The target compound lacks the benzimidazole-oxadiazole-thioether scaffold but retains the ethanone moiety.
- Functional Impact: Benzimidazole derivatives exhibit anti-inflammatory activity (e.g., 63.35% inhibition in carrageenan assays), suggesting that substituents on the ethanone backbone critically influence bioactivity .
Pyrrolidine-Containing Compounds
MDPV (1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)-1-pentanone) shares a pyrrolidine ring but has a longer carbon chain and benzodioxole group .
- Key Variations: MDPV’s pyrrolidine is unsubstituted, whereas the target compound’s pyrrolidine has 3,4-diethoxy groups.
Halogenated Derivatives
Compounds like 1-(4-bromophenyl)-2-(methylamino)propan-1-one () highlight the role of halogenation.
- Structural Comparison :
- The bromophenyl group increases molecular weight and polarizability compared to the target’s diethoxypyrrolidine.
- Halogens often enhance binding affinity via halogen bonding, but ether groups may prioritize solubility over receptor interactions.
Physical Properties
- While melting points for the target compound are unavailable, structurally related 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one () has a melting point of 137.3–138.5°C, indicating that crystalline ethanone derivatives are feasible .
- The diethoxy groups likely lower the melting point compared to halogenated analogs due to reduced molecular symmetry.
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


